![molecular formula C9H6BrN3O B13778234 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine](/img/structure/B13778234.png)
2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine
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Overview
Description
2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and imidazole functionalities makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine typically involves the bromination of 6-(1H-imidazol-1-ylcarbonyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles and a base in a polar aprotic solvent.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Often require palladium catalysts and ligands under inert atmosphere conditions.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives where the bromine is replaced by another functional group, while coupling reactions result in biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be used in the development of organic semiconductors and other functional materials.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s biological activity. The bromine atom can also participate in halogen bonding, further affecting its interaction with biological targets .
Comparison with Similar Compounds
2-Bromo-6-(1H-imidazol-1-yl)pyridine: Lacks the carbonyl group, which may affect its reactivity and applications.
6-(1H-Imidazol-1-ylcarbonyl)pyridine: Lacks the bromine atom, making it less versatile for substitution reactions.
2-Chloro-6-(1H-imidazol-1-ylcarbonyl)pyridine: Similar structure but with chlorine instead of bromine, which can influence its reactivity and interaction with other molecules.
Uniqueness: 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine is unique due to the presence of both bromine and imidazole functionalities, allowing for a wide range of chemical transformations and applications. The combination of these groups makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C9H6BrN3O/c10-8-3-1-2-7(12-8)9(14)13-5-4-11-6-13/h1-6H |
InChI Key |
UMXRLQMZCIXIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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